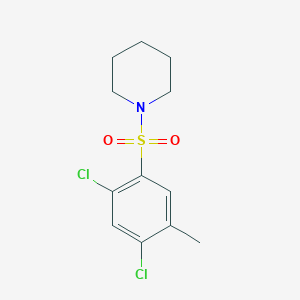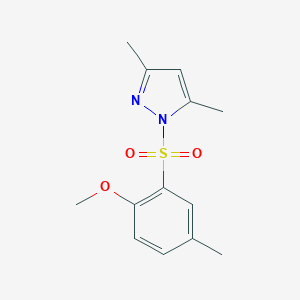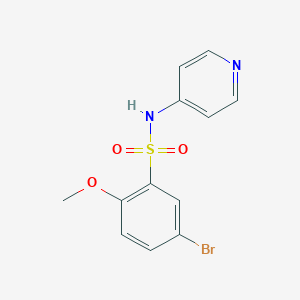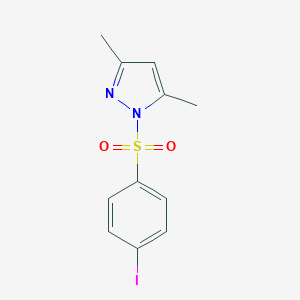![molecular formula C22H22N2O4S B351910 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline CAS No. 873587-64-5](/img/structure/B351910.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline is a synthetic organic compound that belongs to the class of imidazolines This compound is characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring and a naphthylmethyl group attached to the imidazoline ring
Vorbereitungsmethoden
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoline ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthylmethyl group: This step often involves a nucleophilic substitution reaction where the imidazoline ring is reacted with a naphthylmethyl halide.
Introduction of the sulfonyl group: This is usually done by reacting the dimethoxyphenyl precursor with a sulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazoline ring may interact with receptors or ion channels, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline can be compared with other sulfonyl imidazolines and naphthyl derivatives. Similar compounds include:
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(phenylmethyl)-2-imidazoline: This compound has a phenylmethyl group instead of a naphthylmethyl group, which may affect its chemical reactivity and biological activity.
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-pyrrolidine: This compound has a pyrrolidine ring instead of an imidazoline ring, which may influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-27-18-10-11-20(28-2)21(15-18)29(25,26)24-13-12-23-22(24)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGGDTSVUPQANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)




